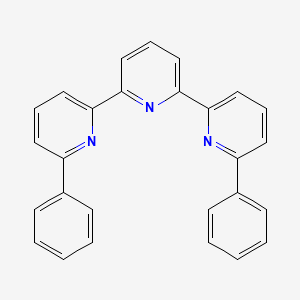

2,6-bis(6-phenylpyridin-2-yl)pyridine

Description

Properties

Molecular Formula |

C27H19N3 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

2,6-bis(6-phenylpyridin-2-yl)pyridine |

InChI |

InChI=1S/C27H19N3/c1-3-10-20(11-4-1)22-14-7-16-24(28-22)26-18-9-19-27(30-26)25-17-8-15-23(29-25)21-12-5-2-6-13-21/h1-19H |

InChI Key |

USFZOZZHZXUYGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-bis(6-phenylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with phenylboronic acid in the presence of a palladium catalyst. This process, known as Suzuki coupling, results in the formation of the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(6-phenylpyridin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of partially or fully reduced pyridine derivatives.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2,6-Bis(6-phenylpyridin-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-bis(6-phenylpyridin-2-yl)pyridine largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, fluorescence, and redox behavior. The molecular targets and pathways involved include coordination with transition metals like iron, copper, and platinum .

Comparison with Similar Compounds

2,6-Bis(benzimidazol-2-yl)pyridine

- Substituents : Two benzimidazol-2-yl groups.

- Structural Features : Forms a 3D hydrogen-bonded network via interactions between benzimidazole NH groups and counterions (e.g., [SbCl₅]²⁻). Crystallizes in a triclinic system (P1 space group) .

- Applications : Used in fluorescent materials and as a building block for supramolecular assemblies .

2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine

- Substituents : Two pyrazolylmethyl groups.

- Structural Features: Adopts a monoclinic crystal system (P2₁/n) with C–H···N hydrogen bonds. The methyl linkers introduce flexibility, enabling tridentate coordination to transition metals .

- Electronic Properties : Acts as a neutral ligand with tunable steric and electronic properties for catalysis .

- Applications : Effective in forming metal complexes for catalytic reactions, such as oxidation or C–C coupling .

2,6-Bis(3-hydroxy-3-methylbutynyl)pyridine

- Substituents : Two alkyne-alcohol groups.

- Structural Features : Forms hydrogen-bonded ribbons via O–H···O and O–H···N interactions. The presence of water molecules in the crystal lattice stabilizes the structure .

- Electronic Properties: Limited conjugation due to alkyne spacers but exhibits π-π stacking in solvent-included crystals .

- Applications : Precursor for helical polymers and reactive intermediates in organic synthesis .

2,6-Bis(p-tolyl)pyridine

- Substituents : Two p-tolyl (methyl-substituted phenyl) groups.

- Structural Features : Hydrophobic and sterically bulky, with enhanced solubility in organic solvents compared to unsubstituted analogs .

- Electronic Properties : The electron-donating methyl groups slightly alter the pyridine ring’s electron density, influencing its coordination behavior .

- Applications: Potential use in organic electronics and as a ligand in low-polarity environments .

5,6-Di(furan-2-yl)-3-phenyl-[2,2']bipyridinyl

- Substituents : Furan and phenyl groups on a bipyridine backbone.

- Structural Features : The oxygen atoms in furan enable hydrogen bonding and dipole interactions, affecting packing in the solid state .

- Electronic Properties : Reduced conjugation compared to phenylpyridyl systems but offers redox-active behavior for catalytic applications .

- Applications : Explored in heterogeneous catalysis and as a ligand for transition metals .

Comparative Data Table

Key Insights

- Substituent Effects : Electron-withdrawing groups (e.g., pyridyl in the target compound) enhance conjugation and luminescence, while electron-donating groups (e.g., p-tolyl) improve solubility .

- Coordination Chemistry : Rigid ligands like this compound favor stable metal complexes, whereas flexible ligands (e.g., pyrazolylmethyl derivatives) adapt to diverse metal geometries .

- Solid-State Behavior : Hydrogen bonding dominates in benzimidazole and alkyne-alcohol derivatives, whereas π-π interactions are critical in conjugated systems like the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2,6-bis(6-phenylpyridin-2-yl)pyridine?

- Methodology :

- Condensation reactions : Utilize Schiff base formation by reacting 2,6-diformylpyridine with 2-phenylpyridine derivatives under reflux in ethanol. Monitor reaction progress via TLC and purify via recrystallization .

- Catalytic methods : Explore transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Optimize ligand-metal ratios to enhance yield .

- Data Table :

| Method | Reaction Time | Yield (%) | Purification Technique | Reference |

|---|---|---|---|---|

| Schiff base condensation | 24 h | 58–75 | Recrystallization | |

| Suzuki-Miyaura coupling | 12 h | 82 | Column chromatography |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR/IR/UV-Vis : Confirm ligand coordination and π-π interactions via shifts in aromatic proton signals (¹H NMR: δ 7.2–8.5 ppm) and C=N stretching vibrations (IR: ~1600 cm⁻¹) .

- X-ray diffraction : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Analyze hydrogen bonding (O–H···N, ~2.7 Å) and π-π stacking distances (~3.4–3.7 Å) .

- Key Findings :

- Crystallographic data for a related compound: Space group C2/c, Z = 4, β = 114.08°, with π-π interactions at 3.392(2) Å .

Q. What safety protocols should be prioritized during experimental handling?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1/2) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS respiratory toxicity Category 3) .

- Waste disposal : Neutralize acidic/basic residues before disposal in compliance with local regulations .

Advanced Research Questions

Q. How can computational modeling predict supramolecular interactions in crystal structures?

- Methodology :

- Software : Employ density functional theory (DFT) with Gaussian09 to optimize geometry. Compare calculated bond lengths (e.g., C=N: ~1.28 Å) with experimental X-ray data .

- Hydrogen bonding analysis : Use Mercury CSD to visualize O–H···O/N interactions and quantify lattice energies .

Q. How to design metal complexes using this ligand for catalytic applications?

- Methodology :

- Coordination chemistry : Synthesize Ru(II) or Mn(II) complexes by refluxing the ligand with metal salts (e.g., RuCl₃) in methanol. Confirm octahedral geometry via UV-Vis (d-d transitions) and magnetic susceptibility .

- Catalytic testing : Evaluate hydrogenation activity using transfer hydrogenation of ketones. Compare turnover numbers (TON) with analogous terpyridine complexes .

- Data Table :

| Metal Center | Application | TON | Reference |

|---|---|---|---|

| Ru(II) | Transfer hydrogenation | 450 | |

| Mn(II) | DNA-binding studies | N/A |

Q. What strategies resolve contradictions in photophysical data for sensor applications?

- Methodology :

- Acidochromism studies : Titrate with HCl/NaOH to monitor absorption/emission shifts (e.g., λmax shift from 450 nm to 520 nm in acidic media). Use time-resolved fluorescence to assess protonation kinetics .

- Competitive binding assays : Test selectivity against interferents (e.g., aniline derivatives) via fluorescence quenching. Adjust substituents (e.g., nitro groups) to enhance sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.